1-Acetyl-3-hydroxycholan-24-oic acid
Overview
Description
1-Acetyl-3-hydroxycholan-24-oic acid is a bile acid derivative with significant importance in various scientific fields. This compound is structurally related to lithocholic acid, a naturally occurring bile acid. The presence of an acetyl group at the first position and a hydroxyl group at the third position distinguishes it from other bile acids, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-hydroxycholan-24-oic acid typically involves the acetylation of 3-hydroxycholan-24-oic acid. One common method is the Mitsunobu reaction, which converts 3-hydroxycholan-24-oic acid esters into 3-amino derivatives using diphenylphosphoryl azide (DPPA) and subsequent Staudinger reduction with triphenylphosphine (PPh3) and water in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and a suitable catalyst under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-hydroxycholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 1-hydroxy derivatives.
Substitution: Formation of various substituted cholan-24-oic acid derivatives.
Scientific Research Applications
1-Acetyl-3-hydroxycholan-24-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-hydroxycholan-24-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors, such as the farnesoid X receptor (FXR), influencing gene expression related to bile acid synthesis and metabolism . This modulation can impact various physiological processes, including lipid metabolism and glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
Lithocholic acid: A naturally occurring bile acid with a similar structure but lacking the acetyl group.
Chenodeoxycholic acid: Another bile acid with hydroxyl groups at different positions.
Ursodeoxycholic acid: A bile acid used therapeutically for liver diseases.
Uniqueness
1-Acetyl-3-hydroxycholan-24-oic acid is unique due to its specific acetylation and hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-(1-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-15(5-10-24(29)30)20-8-9-21-19-7-6-17-13-18(28)14-23(16(2)27)26(17,4)22(19)11-12-25(20,21)3/h15,17-23,28H,5-14H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWTZEMFQOBISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)C(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612479 | |
Record name | 1-Acetyl-3-hydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4057-84-5 | |
Record name | 1-Acetyl-3-hydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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